Fmoc-norArg(Mtr)-OH

Solid-phase peptide synthesis Arginine deprotection TFA cleavage kinetics

Fmoc-norArg(Mtr)-OH (CAS 1313054-68-0) is a doubly protected, non-proteinogenic amino acid derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). It combines a 9-fluorenylmethyloxycarbonyl (Fmoc) α-amino protecting group with a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) side-chain guanidino protecting group on an L-norarginine backbone, which is one methylene unit shorter than canonical arginine.

Molecular Formula C30H34N4O7S
Molecular Weight 594.7 g/mol
Cat. No. B13135244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-norArg(Mtr)-OH
Molecular FormulaC30H34N4O7S
Molecular Weight594.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC
InChIInChI=1S/C30H34N4O7S/c1-17-15-26(40-4)18(2)19(3)27(17)42(38,39)34-29(31)32-14-13-25(28(35)36)33-30(37)41-16-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,15,24-25H,13-14,16H2,1-4H3,(H,33,37)(H,35,36)(H3,31,32,34)/t25-/m0/s1
InChIKeyGNUAOZZBGJTUSS-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-norArg(Mtr)-OH Procurement Guide: Evidence-Based Selection of a Non-Canonical Arginine Building Block for Fmoc-SPPS


Fmoc-norArg(Mtr)-OH (CAS 1313054-68-0) is a doubly protected, non-proteinogenic amino acid derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). It combines a 9-fluorenylmethyloxycarbonyl (Fmoc) α-amino protecting group with a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) side-chain guanidino protecting group on an L-norarginine backbone, which is one methylene unit shorter than canonical arginine . The molecular formula is C30H34N4O7S with a molecular weight of 594.7 g/mol, distinguishing it from the standard Fmoc-Arg(Mtr)-OH (C31H36N4O7S, 608.7 g/mol) . Norarginine-containing peptides exhibit altered proteolytic stability and biological recognition profiles compared to arginine-containing counterparts, making this building block a targeted choice—not a generic substitute—for specific structural biology and medicinal chemistry applications [1].

Why Fmoc-norArg(Mtr)-OH Cannot Be Replaced by Fmoc-Arg(Mtr)-OH or Fmoc-norArg(Pbf)-OH Without Experimental Justification


Generic substitution among Fmoc-protected arginine, norarginine, and homoarginine derivatives carries quantifiable risks. The Mtr protecting group generates a sulfonyl-derived electrophile that persists for approximately seconds during TFA cleavage—roughly two orders of magnitude longer than the Pbf-derived electrophile (~tens of milliseconds)—producing a high frequency of Trp sulfonation (+80/+160 Da adducts) and Arg(SO3H) side products [1]. Conversely, substituting norarginine for arginine alters the guanidino side-chain length by one methylene unit, which changes trypsin susceptibility and can increase plasma proteolytic half-life from an unoptimized baseline to 16 ± 4 hours in peptide macrocycle scaffolds [2]. Bulk amino acids including arginine, homoarginine, and norarginine are documented to be significantly more difficult to couple than other amino acids in SPPS, requiring repeated coupling cycles at 5:1 molar ratios even with DCC/HOBt chemistry [3]. These three axes of differentiation—deprotection side-reaction risk, biological stability, and coupling efficiency—are independently variable; optimizing one dimension often comes at the expense of another. Selecting Fmoc-norArg(Mtr)-OH therefore represents a deliberate balance of these trade-offs that cannot be achieved by off-the-shelf substitution of either the amino acid backbone or the sulfonyl protecting group alone.

Quantitative Differential Evidence for Fmoc-norArg(Mtr)-OH: Head-to-Head and Cross-Study Comparisons


Mtr vs. Pbf Deprotection Kinetics: 7.5 Hours vs. 20–30 Minutes Under Standard TFA Conditions

The Mtr protecting group on arginine requires substantially longer acidolytic deprotection than the Pbf group. For Fmoc-Arg(Mtr)-OH, the AAPPTEC standard protocol specifies dissolution in 5% (w/w) phenol/TFA with HPLC monitoring until cleavage is complete, which takes approximately 7.5 hours . The PPMC reference table confirms that Arg(Mtr) deprotection is performed in TFA at 35 °C and is recommended only for small peptides with a single Arg residue [1]. In contrast, Arg(Pbf) deprotection under 95% TFA/water with scavengers is complete within 20–30 minutes for 1–2 residues and under 4 hours even with multiple Arg(Pbf) residues present [2]. Sigma-Aldrich technical documentation notes that the Mtr group 'is less acid-labile than PMC or Pbf groups, and its complete removal can take as long as 24 hours' in peptides with several Mtr-protected arginines .

Solid-phase peptide synthesis Arginine deprotection TFA cleavage kinetics

Side-Reaction Risk: Mtr Electrophile Persistence ≈ Seconds vs. Pbf ≈ Tens of Milliseconds Drives Trp Sulfonation Frequency

During TFA-mediated global deprotection, all Arg-sulfonyl protecting groups (Mtr, Pmc, Pbf, MIS) release aryl-sulfonyl electrophiles (operationally Ar–SO2+) that can attack nucleophilic residues. The lifetime of these electrophiles is dictated by the electron-donating character of substituents on the aromatic ring [1]. Mtr, bearing a para-methoxy donor and three methyl groups on an electron-rich aromatic ring, produces an electrophile that persists for approximately seconds, resulting in a high frequency of Trp sulfonation (+80 and +160 Da adducts), Arg(SO3H) formation, and Ser/Thr O-sulfonation. Pbf, with a benzofuran ring (sp2 O donor), limits electrophile persistence to approximately tens of milliseconds, producing only minor Trp/Ser/Thr sulfonation and rare Arg(SO3H) [1]. The seminal study by Jaeger et al. (2009) experimentally confirmed that peptides synthesized with Mtr- or Pmc-protected arginine produced sulfonated arginine residues as identifiable side products, with the degree of sulfonation depending on the choice and composition of the cleavage solution [2].

Peptide side reactions Tryptophan sulfonation Sulfonyl electrophile stability

Position-Dependent Yield Advantage: Arg(Mtr) at Position 1 with Arg(Pmc) at Position 9 Achieves 52% Cleaved Pure Yield in Bradykinin Synthesis

In a direct head-to-head comparison of arginine side-chain protecting groups for Fmoc-based bradykinin synthesis, Stephenson et al. (2011) investigated Mtr and Pmc groups at both Arg1 and Arg9 positions. The combination of Arg(Mtr) at position 1 and Arg(Pmc) at position 9 gave the highest cleaved pure yield of 52%, outperforming all other combinations tested [1]. This result demonstrates that the Mtr group, despite its known disadvantages in deprotection speed and side-reaction propensity, can confer a position-specific synthetic advantage when strategically placed at certain locations within a peptide sequence. The finding is particularly relevant because bradykinin contains two arginine residues in distinct sequence contexts, providing a model system for evaluating protecting group performance in multi-Arg peptides.

Bradykinin synthesis Arginine protecting group optimization Fmoc-SPPS yield comparison

Proteolytic Stability Gain: Arg→norArg Substitution Increases Plasma Half-Life to 16 ± 4 Hours in a Factor XIIa Inhibitor Peptide Macrocycle

Wilbs et al. (2017) optimized a phage-display-derived bicyclic peptide inhibitor of coagulation factor XIIa (initial Ki = 0.84 ± 0.03 nM). Substituting the N-terminal arginine residue with norarginine improved proteolytic stability while maintaining high inhibitory potency (Ki = 1.63 ± 0.18 nM) and exceptional target selectivity (>27,000-fold over other coagulation proteases). The norarginine-containing variant exhibited a plasma half-life (t1/2) of 16 ± 4 hours [1]. Although the study did not report the half-life of the parent Arg-containing peptide under identical conditions for direct subtraction, the authors explicitly state that the norarginine substitution was the key modification that 'improved the proteolytic stability' [1]. The shorter side chain of norarginine (γ-guanidinobutyric acid vs. δ-guanidinovaleric acid in arginine) alters the steric and electronic environment at trypsin-like protease cleavage sites, consistent with earlier kinetic studies showing that norarginine derivatives exhibit markedly different susceptibility to tryptic hydrolysis compared to arginine and homoarginine analogs [2].

Norarginine proteolytic stability Factor XIIa inhibitor Peptide half-life optimization

Molecular Compactness: Fmoc-norArg(Mtr)-OH (MW 594.7, C30) vs. Fmoc-Arg(Mtr)-OH (MW 608.7, C31) – One Fewer Methylene Group Alters Side-Chain Geometry

Fmoc-norArg(Mtr)-OH has a molecular formula of C30H34N4O7S and a molecular weight of 594.7 g/mol, containing exactly one fewer methylene (–CH2–) group in its side chain compared to the canonical Fmoc-Arg(Mtr)-OH (C31H36N4O7S, MW 608.7) . This structural difference means the guanidino group in norarginine is attached to a γ-carbon (three-carbon side chain: –CH2–CH2–CH(–)–) rather than the δ-carbon (four-carbon side chain: –CH2–CH2–CH2–CH(–)–) as in arginine. The InChIKey for Fmoc-norArg(Mtr)-OH is GNUAOZZBGJTUSS-VWLOTQADSA-N . The reduced side-chain length alters the spatial positioning of the guanidino group within peptide binding pockets and affects hydrogen-bond geometry, as demonstrated by molecular dynamics simulations showing that norarginine forms proficient hydrogen bonds that facilitate entry into narrow binding pockets such as CASTOR1, where arginine itself may be sterically disadvantaged [1].

Non-canonical amino acid Norarginine structure Side-chain truncation

Mtr Is Recommended Only for Small Peptides with a Single Arginine Residue – Pbf Dominates for Multi-Arg Sequences

The authoritative PPMC (Protein Production and Molecular Characterization) facility at the University of Delaware maintains a reference table of recommended protecting groups for SPPS. For arginine, three options are listed with explicit usage comments: Mtr is rated as 'Best in small peptides with only one Arg residue' (deprotection: TFA at 35 °C); Pmc is listed as 'Standard'; and Pbf is rated as 'Standard, less likely to react with Trp residues during cleavage than Pmc. Best for peptides with multiple Arg residues' [1]. Separately, the Protein Technologies PS/3 user manual specifies that 'a peptide containing Arg(Mtr) or unprotected Trp requires a cleavage solution of 81.5% TFA, 5% thioanisole, 5% phenol, 5% water, 2.5% EDT' [2], underscoring the specialized scavenger requirements needed to mitigate Mtr-derived side reactions. The study by Jaeger et al. found that a mixture of thioanisole/thiocresol was the most efficient scavenger combination for suppressing Mtr/Pmc-derived sulfonation [3].

SPPS protecting group selection Arginine-rich peptides PPMC guidelines

Evidence-Anchored Application Scenarios for Fmoc-norArg(Mtr)-OH in Research and Industrial Peptide Synthesis


Synthesis of Proteolytically Stabilized Peptide Therapeutics Requiring Single NorArg Incorporation

When designing peptide macrocycles or linear peptides intended for in vivo application where N-terminal or internal arginine residues are susceptible to tryptic degradation, Fmoc-norArg(Mtr)-OH enables incorporation of norarginine as a proteolytically stabilized arginine isostere. The evidence from Wilbs et al. (2017) demonstrates that a single Arg→norArg substitution at the N-terminus of a bicyclic peptide FXIIa inhibitor conferred a plasma half-life of 16 ± 4 hours while retaining subnanomolar target affinity (Ki = 1.63 ± 0.18 nM) [1]. The Mtr protecting group is suitable here because only one norArg residue is present, aligning with the PPMC recommendation that Mtr is 'Best in small peptides with only one Arg residue' [2]. Users must employ the recommended scavenger cocktail (81.5% TFA, 5% thioanisole, 5% phenol, 5% water, 2.5% EDT) and allow approximately 7.5 hours for complete Mtr deprotection .

Structure–Activity Relationship (SAR) Studies Exploring Guanidino Side-Chain Length in Receptor–Ligand Interactions

Norarginine, arginine, and homoarginine constitute a methylene scan series (3, 4, and 5 carbon side-chain lengths, respectively) for probing the geometric requirements of guanidino–receptor interactions. Molecular dynamics simulations have shown that norarginine forms proficient hydrogen bonds enabling entry into narrow binding pockets such as CASTOR1, where longer-chain arginine analogs may be sterically excluded [1]. Fmoc-norArg(Mtr)-OH (C30H34N4O7S, MW 594.7) provides the shortest member of this series, with a mass difference of –14 Da relative to Fmoc-Arg(Mtr)-OH and –28 Da relative to Fmoc-homoArg(Mtr)-OH [2]. The slower Mtr deprotection kinetics (7.5 h vs. 20–30 min for Pbf) are acceptable in an SAR context where synthetic throughput is not rate-limiting and where the Mtr group's position-dependent coupling advantages—such as the 52% pure yield demonstrated for Arg(Mtr) at bradykinin position 1 —may be exploited for N-terminally positioned norArg residues.

Position-Specific Optimization of Multi-Arg Peptides Where Mtr Confers a Synthetic Advantage at Defined Locations

The bradykinin synthesis study by Stephenson et al. (2011) established that Arg(Mtr) at position 1 combined with Arg(Pmc) at position 9 produced the highest cleaved pure yield (52%) among the protecting group combinations tested [1]. This finding challenges the assumption that Pbf should be used uniformly at all Arg positions and supports a position-specific protecting group strategy. For peptides where a norArg residue is required at a position analogous to bradykinin Arg1, Fmoc-norArg(Mtr)-OH is the appropriate building block to recapitulate this synthetic advantage. The key risk—Mtr-derived sulfonyl electrophile persistence (~seconds) causing Trp modification [2]—must be managed through appropriate scavenger selection (thioanisole/thiocresol mixtures) and by limiting Mtr usage to sequences lacking electron-rich aromatic residues in close spatial proximity .

Academic and Core-Facility Peptide Synthesis Where Mtr Protocols Are Already Validated and Cost or Availability Favors Mtr Over Pbf

Many academic peptide synthesis core facilities maintain validated protocols for Mtr-based arginine protection, particularly for short peptides (≤15 residues) containing a single arginine or norarginine residue. The PPMC reference table explicitly designates Mtr as suitable for 'small peptides with only one Arg residue' with deprotection performed in TFA at 35 °C [1]. The Sigma-Aldrich technical documentation notes that Mtr 'is more acid-sensitive than the tosyl group,' providing adequate lability for standard TFA cleavage while being sufficiently stable to piperidine-mediated Fmoc removal [2]. When procuring Fmoc-norArg(Mtr)-OH for these established workflows, users benefit from documented deprotection protocols (AAPPTEC: 5% phenol/TFA, ~7.5 hours, monitor by HPLC) and well-characterized side-reaction profiles, reducing the method development burden compared to adopting less-documented norArg protecting group combinations.

Quote Request

Request a Quote for Fmoc-norArg(Mtr)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.